

An In-depth Technical Guide to the Crystal Structure and Analysis of Triphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylmethane, (C₆H₅)₃CH, serves as the fundamental structural backbone for a vast class of synthetic compounds, including the widely used triarylmethane dyes.[1] A thorough understanding of its three-dimensional structure and intermolecular interactions in the solid state is crucial for crystal engineering, polymorph prediction, and the rational design of novel derivatives with tailored physicochemical properties. This technical guide provides a comprehensive overview of the crystal structure of **triphenylmethane**, details the experimental and computational methodologies used for its characterization, and presents a quantitative analysis of its structural features and crystal packing.

Crystal Structure Determination: An Experimental Workflow

The unambiguous determination of the **triphenylmethane** crystal structure is primarily achieved through single-crystal X-ray diffraction (SCXRD). This gold-standard technique provides precise atomic coordinates, allowing for the detailed analysis of molecular geometry and intermolecular interactions.[1] The typical workflow for structure determination is a multistep process beginning with material synthesis and culminating in a refined structural model.





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Caption: Experimental workflow for **triphenylmethane** crystal structure determination.

Detailed Experimental Protocols

Synthesis: **Triphenylmethane** can be synthesized via a Friedel–Crafts reaction. A typical procedure involves reacting benzene with chloroform (CHCl₃) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]

Reaction: 3 C₆H₆ + CHCl₃ --(AlCl₃)--> (C₆H₅)₃CH + 3 HCl

Crystal Growth: High-quality single crystals suitable for SCXRD are paramount. For **triphenylmethane**, a common and effective method is slow evaporation.

- A supersaturated solution of purified triphenylmethane is prepared in a suitable nonpolar organic solvent (e.g., ethanol or diethyl ether) at a slightly elevated temperature.
- The solution is filtered to remove any particulate matter.
- The container is loosely covered to allow the solvent to evaporate slowly and controllably over several days at a constant temperature.
- As the solvent evaporates, the concentration of the solute exceeds its solubility limit, promoting the formation of well-ordered crystals.



Single-Crystal X-ray Diffraction (SCXRD):

- Crystal Mounting: A suitable, defect-free single crystal is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream
 of nitrogen gas (typically to 150 K) to minimize thermal vibrations. It is then irradiated with a
 monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). As the crystal is rotated, a series
 of diffraction patterns are collected by a detector.
- Data Processing: The collected diffraction intensities are indexed to assign Miller indices
 (h,k,l) to each reflection. The data is integrated and corrected for various factors (e.g.,
 Lorentz and polarization effects, absorption) to yield a final set of structure factors.

Structure Solution and Refinement:

- Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group.
- Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods. This computational approach solves the "phase problem" of crystallography.
- Structure Refinement: The initial structural model is refined using a full-matrix least-squares
 method. In this iterative process, atomic coordinates and thermal displacement parameters
 are adjusted to minimize the difference between the observed structure factors and those
 calculated from the model. The quality of the final model is assessed by the residual factor
 (R-factor).

Crystallographic and Geometric Data

The crystal structure of **triphenylmethane** was first reported by G. G. Giraud and colleagues in 1994. The data reveals a propeller-like conformation of the molecule in the solid state.

Crystal Data and Structure Refinement

The following table summarizes the key crystallographic data obtained from the single-crystal X-ray diffraction study.



Parameter	Value	
Empirical Formula	C19H16	
Formula Weight	244.33 g/mol	
Crystal System	Orthorhombic	
Space Group	Pbcn	
Unit Cell Dimensions		
a	16.113(3) Å	
b	15.826(3) Å	
С	11.171(2) Å	
α, β, γ	90°, 90°, 90°	
Volume (V)	2851.9(9) Å ³	
Molecules per unit cell (Z)	8	
Calculated Density (Dc)	1.138 Mg/m³	
Radiation	Mo Kα (λ = 0.71073 Å)	
Temperature	150 K	
Final R-factor (R)	0.048 for 1978 observed reflections	
CCDC Deposition Number	126193	

Data sourced from Acta Crystallographica Section C: Crystal Structure Communications, (1994), C50, 1362-1366.

Selected Molecular Geometric Parameters

The molecular structure of **triphenylmethane** features a central sp³-hybridized carbon atom bonded to three phenyl rings. Steric hindrance prevents the rings from being coplanar, resulting in a distinct propeller-like arrangement.



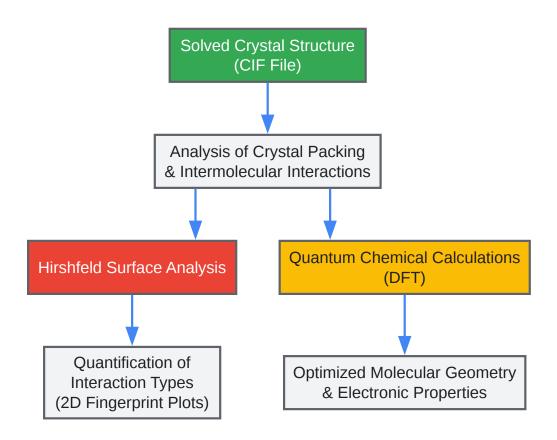
Bond	Length (Å)	Angle	Angle (°)
C(methane) - C(phenyl 1)	1.535(3)	C(ph1)-C(met)-C(ph2)	111.4(2)
C(methane) - C(phenyl 2)	1.536(3)	C(ph1)-C(met)-C(ph3)	112.0(2)
C(methane) - C(phenyl 3)	1.539(3)	C(ph2)-C(met)-C(ph3)	110.1(2)
C(aromatic) - C(aromatic)	1.378 - 1.391	C(met)-C(ph)-C(ph)	119.9 - 121.7

Note: The C-C bond lengths and C-C-C angles within the phenyl rings are within the expected ranges for aromatic systems.

Analysis of the Crystal Structure

Once the crystal structure is solved, further analysis can be performed to understand the forces governing the crystal packing and to quantify the intermolecular interactions. This is achieved through a combination of crystallographic analysis tools and computational chemistry methods.





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Caption: Logical workflow for the analysis of the **triphenylmethane** crystal structure.

Crystal Packing and Intermolecular Interactions

In the solid state, **triphenylmethane** molecules pack in a herringbone-like motif. The crystal packing is primarily stabilized by a network of weak non-covalent interactions, particularly C- $H\cdots\pi$ interactions. In these interactions, the hydrogen atoms of the phenyl rings of one molecule interact with the electron-rich π -systems of the phenyl rings of adjacent molecules. These interactions, though individually weak, collectively dictate the overall crystal architecture.



Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.

Methodology:

- Input: The crystallographic information file (CIF) obtained from the SCXRD refinement is used as the input.
- Software: A program such as CrystalExplorer is used to perform the analysis.
- Surface Generation: The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of the promolecule (the molecule of interest) dominates the total procrystal electron density.
- Property Mapping: Various properties can be mapped onto this surface. A key property is dnorm, a normalized contact distance that highlights regions of intermolecular contact.
 - Red spots on the dnorm surface indicate close contacts (shorter than van der Waals radii),
 representing significant interactions like hydrogen bonds.
 - White regions represent contacts approximately at the van der Waals separation.
 - Blue regions indicate contacts longer than the van der Waals radii.
- Fingerprint Plots: The surface is deconstructed into a 2D histogram known as a fingerprint plot, which plots the distance to the nearest atom external to the surface (de) against the distance to the nearest atom internal to the surface (de). This plot quantitatively summarizes all intermolecular contacts in the crystal. The percentage contribution of different types of contacts (e.g., C···H, H···H) can be calculated from this plot, providing a quantitative measure of the crystal packing forces.

Quantum Chemical Calculations

Density Functional Theory (DFT) calculations are employed to complement the experimental data, providing insights into the molecule's intrinsic electronic properties and optimized gasphase geometry.



Methodology:

- Structure Input: The molecular geometry from the CIF is used as the starting point.
- Theory Level Selection: A suitable functional and basis set are chosen. For organic molecules like triphenylmethane, a common choice is the B3LYP functional with a 6-31G(d,p) basis set.
- Geometry Optimization: The energy of the molecule is minimized with respect to its atomic coordinates. This yields the lowest-energy conformation in the gas phase, which can be compared to the solid-state structure to assess the effects of crystal packing on molecular geometry.
- Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties.
- Property Calculation: Further single-point energy calculations can be performed to determine electronic properties such as HOMO-LUMO energy levels, molecular electrostatic potential (MEP), and dipole moment.

Conclusion

The crystal structure of **triphenylmethane** is defined by an orthorhombic unit cell (space group Pbcn) containing eight molecules arranged in a herringbone pattern. The molecule adopts a propeller-like conformation driven by steric hindrance. The crystal packing is dominated by a network of weak C-H··· π interactions, which can be visualized and quantified using Hirshfeld surface analysis. Computational methods, such as DFT, complement the experimental X-ray data by providing insights into the molecule's optimized geometry and electronic structure. This detailed structural knowledge is fundamental for professionals in materials science and drug development, enabling the design of new **triphenylmethane**-based compounds with desired solid-state properties.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure and Analysis of Triphenylmethane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682552#triphenylmethane-crystal-structure-and-analysis]

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